molecular formula C17H32N2Sn B2675070 Tributyl-(5-methylpyrimidin-2-yl)stannane CAS No. 1447763-75-8

Tributyl-(5-methylpyrimidin-2-yl)stannane

Cat. No.: B2675070
CAS No.: 1447763-75-8
M. Wt: 383.167
InChI Key: IXVUYHMPKPMLBF-UHFFFAOYSA-N
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Description

Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tin atom bonded to a 5-methylpyrimidin-2-yl group and three butyl groups. It is commonly used in organic synthesis, particularly in Stille cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl-(5-methylpyrimidin-2-yl)stannane typically involves the reaction of 5-methylpyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

5-methylpyrimidine+tributyltin chlorideThis compound+HCl\text{5-methylpyrimidine} + \text{tributyltin chloride} \rightarrow \text{this compound} + \text{HCl} 5-methylpyrimidine+tributyltin chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(5-methylpyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Tributyl-(5-methylpyrimidin-2-yl)stannane has a wide range of applications in scientific research:

    Chemistry: Used in Stille cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Tributyl-(5-methylpyrimidin-2-yl)stannane involves its interaction with molecular targets and pathways within cells. The tin atom can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also modulate signaling pathways and gene expression, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl-(5-methylpyridin-2-yl)stannane
  • Tributyl-(6-methoxypyrimidin-2-yl)stannane
  • Tributyl-(2-chloropyrimidin-5-yl)stannane

Uniqueness

Tributyl-(5-methylpyrimidin-2-yl)stannane is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications in various fields of research .

Biological Activity

Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a tributyl group attached to a 5-methylpyrimidine ring. Its molecular formula is C14_{14}H22_{22}N2_2Sn, with a molecular weight of approximately 298.0 g/mol. The presence of the stannane group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, thereby modulating cellular functions. The tin atom can interact with sulfur-containing amino acids in proteins, leading to alterations in protein function and signaling pathways.

Key Mechanisms:

  • Covalent Bond Formation: The tin atom can react with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic activities.
  • Signaling Pathway Modulation: By interacting with specific proteins, the compound may influence pathways related to cell proliferation, apoptosis, and immune response.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antifungal and antibacterial properties. For instance, certain organotin compounds have been effective against pathogens such as Candida albicans and Staphylococcus aureus .
  • Cytotoxic Effects: Some studies suggest that this compound may induce cytotoxicity in cancer cell lines by disrupting cellular homeostasis .
  • Potential in Drug Development: The compound has been explored for its potential use in drug development due to its ability to stabilize certain protein targets involved in disease pathways .

Case Studies

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Candida albicans
CytotoxicityInduced cell death in various cancer cell lines
Protein StabilizationStabilized CFTR protein in cystic fibrosis models
Drug DevelopmentShowed potential as a therapeutic agent

Research Findings

Recent research highlights the diverse applications of this compound:

  • Antifungal Studies: Derivatives have been synthesized that exhibit enhanced antifungal properties compared to their precursors. These compounds are being evaluated for their efficacy against resistant fungal strains.
  • Cancer Research: Investigations into the cytotoxic effects on cancer cells have revealed that this compound can disrupt mitochondrial function, leading to apoptosis in specific cancer types .
  • Mechanistic Insights: Advanced studies using proteomics have elucidated the interaction networks of this compound within cells, providing insights into its role as a potential therapeutic agent targeting specific pathways involved in disease progression .

Properties

IUPAC Name

tributyl-(5-methylpyrimidin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUYHMPKPMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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